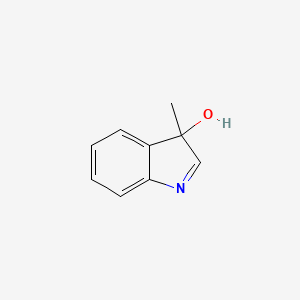

3-Methyl-3H-indol-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

216101-54-1 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-methylindol-3-ol |

InChI |

InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3 |

InChI Key |

HYZSAMREMMAXPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=NC2=CC=CC=C21)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Chemistry of 3-Methyl-3H-indol-3-ol: A Technical Overview of a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is a chemical compound of interest within the broader family of indole derivatives. However, a comprehensive review of available scientific literature reveals a significant scarcity of detailed experimental data regarding its chemical and physical properties. This technical guide aims to consolidate the known information for this compound and to provide context by discussing its likely nature as a reactive intermediate and its relationship to the more stable and well-characterized isomer, 3-hydroxy-3-methyloxindole. The limited data suggests that this compound is likely a transient species, making its isolation and detailed characterization challenging.

Core Chemical Properties of this compound

Direct experimental data for this compound is sparse. The following table summarizes the fundamental computed properties associated with its chemical structure.

| Property | Value | Source |

| CAS Number | 216101-54-1 | Guidechem[1] |

| Molecular Formula | C₉H₉NO | Guidechem[1] |

| Molecular Weight | 147.17 g/mol | Guidechem[1] |

| PSA (Polar Surface Area) | 32.59 Ų | Guidechem[1] |

| LogP | 1.04560 | Guidechem[1] |

Note: These values are predicted and have not been experimentally verified in publicly available literature. The lack of experimental data such as melting point, boiling point, and solubility underscores the compound's potential instability.

The Isomeric Relationship with 3-Hydroxy-3-methyloxindole

It is hypothesized that this compound exists in equilibrium with its more stable tautomer, 3-hydroxy-3-methyloxindole. This relationship is a key aspect of its chemistry.

Caption: Tautomeric relationship between this compound and 3-hydroxy-3-methyloxindole.

3-hydroxy-3-methyloxindole is a well-documented compound with available experimental data. It is a member of the oxindole family, characterized by a carbonyl group at the 2-position of the indoline ring system.[2]

Chemical Properties of 3-hydroxy-3-methyloxindole

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[2] |

| Molecular Weight | 163.17 g/mol | PubChem[2] |

| Physical Description | Solid | PubChem[2] |

| IUPAC Name | 3-hydroxy-3-methyl-1H-indol-2-one | PubChem[2] |

Synthesis and Experimental Protocols

Due to the apparent instability of this compound, specific and reproducible experimental protocols for its synthesis and isolation are not available in the reviewed literature. It is likely formed as a transient intermediate in reactions involving the oxidation of 3-methylindole.

Hypothetical Formation Pathway

The formation of this compound can be conceptualized as an intermediate step in the oxidation of 3-methylindole to 3-hydroxy-3-methyloxindole.

Caption: Hypothetical pathway for the formation of 3-hydroxy-3-methyloxindole via this compound.

Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Research on the biological activities of related indole derivatives is extensive; however, these findings cannot be directly extrapolated to the highly reactive and transient this compound.

Conclusion and Future Directions

The currently available data on this compound is exceptionally limited, strongly suggesting its nature as a reactive and unstable chemical intermediate. Consequently, a detailed technical guide with extensive quantitative data and established experimental protocols, as initially requested, cannot be compiled at this time.

Future research in this area would necessitate advanced experimental techniques for the trapping and characterization of transient species. Computational chemistry could also provide valuable insights into the energetic landscape of the tautomeric equilibrium and the reactivity of this compound. For researchers in drug development, while this specific molecule may not be a viable target due to its instability, understanding its formation and reactivity could be crucial in the context of the metabolism and degradation of more complex indole-based therapeutic agents. Further investigation into the chemistry of 3-hydroxy-3-methyloxindole and its derivatives may prove to be a more fruitful avenue for drug discovery and development.

References

The Unstable Core: A Technical Guide to the Stability and Degradation of 3-Methyl-3H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3H-indol-3-ol is a carbinolamine derivative of the widely studied compound 3-methylindole (skatole). Direct experimental data on the stability and degradation of this compound is notably scarce in scientific literature, strongly suggesting that it is a highly transient and unstable intermediate rather than an end product. This guide synthesizes the available information on the metabolic pathways of 3-methylindole to infer the likely stability and degradation routes of this compound. Evidence points towards its rapid conversion to more stable compounds, primarily through tautomerization and oxidation. This document provides a comprehensive overview of the proposed degradation pathways, relevant experimental methodologies for studying related compounds, and a summary of identified metabolites of 3-methylindole that support the transient nature of this compound.

Introduction: The Elusive Intermediate

3-Methylindole (skatole) is a metabolite of the amino acid tryptophan and is known for its role in pneumotoxicity in ruminants and as a malodorous compound in livestock waste.[1] The metabolism of 3-methylindole is a key area of research for understanding its biological effects and for developing methods for its environmental degradation.

While various metabolites of 3-methylindole have been identified, this compound itself has not been isolated or characterized from biological or environmental samples. This strongly suggests that it exists as a fleeting intermediate in the biotransformation of 3-methylindole. Its structure, a 3-hydroxyindolenine, is prone to rapid rearrangement to more thermodynamically stable forms. This guide will, therefore, focus on the predicted degradation pathways of this putative intermediate based on the known metabolites of 3-methylindole.

Proposed Degradation Pathway of this compound

The formation of this compound is likely a result of the oxidation of 3-methylindole by cytochrome P-450 monooxygenases.[1] Once formed, its degradation is expected to proceed rapidly through one or more of the following pathways:

-

Tautomerization to 3-Methyloxindole: 3-Hydroxyindolenines can undergo tautomerization to the more stable oxindole form. In this case, this compound would be in equilibrium with 3-methyloxindole.

-

Oxidation to 3-Hydroxy-3-methyloxindole: Further oxidation of this compound or its tautomer, 3-methyloxindole, can lead to the formation of 3-hydroxy-3-methyloxindole. This compound has been identified as a major metabolite of 3-methylindole in mice, lending significant weight to this proposed pathway.[1]

The following diagram illustrates the proposed central role of this compound in the metabolism of 3-methylindole.

Quantitative Data: Metabolites of 3-Methylindole

While no quantitative stability data for this compound is available, the identified metabolites of 3-methylindole provide crucial indirect evidence for its transient nature. The following tables summarize the key metabolites identified in various studies.

Table 1: Mammalian Metabolites of 3-Methylindole

| Metabolite | Species | Analytical Method | Reference |

| 3-Hydroxy-3-methyloxindole | Mouse | HPLC, NMR, Mass Spectrometry, IR Spectroscopy | [1] |

| 3-Methyloxindole | Goat | Not specified in abstract | [1] |

Table 2: Bacterial Degradation Products of 3-Methylindole

| Degradation Product | Bacterial Strain | Optimal Conditions | Analytical Method | Reference |

| 3-Methyloxindole | Acinetobacter oleivorans | 100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 h | LC-MS | [2] |

| 1H-Indole-2,3-dione (Isatin) | Acinetobacter oleivorans | 100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 h | LC-MS | [2] |

| Indole-3-carboxylic acid | Pseudomonas aeruginosa | Not specified | Not specified | [2] |

| Indoline-3-ol | Pseudomonas aeruginosa | Not specified | Not specified | [2] |

| 1H-indole-3-carboxaldehyde | Acinetobacter oleivorans | 100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 h | LC-MS | [2] |

Experimental Protocols

The following are summaries of the experimental protocols used to identify the key metabolites that inform our understanding of this compound's probable degradation.

Isolation and Identification of 3-Hydroxy-3-methyloxindole from Murine Urine[1]

-

Animal Dosing: Swiss-Webster mice were administered radioactive 3-methylindole intraperitoneally.

-

Sample Collection: Urine was collected from the dosed mice.

-

Metabolite Fractionation: The major nonpolar urinary metabolites were fractionated and separated using High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated major metabolite was determined using Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and Infrared (IR) spectroscopy.

Identification of 3-Methylindole Degradation Products by Acinetobacter oleivorans[2]

-

Bacterial Culture: The bacterial strain Acinetobacter oleivorans was cultured in a medium containing 3-methylindole as the substrate.

-

Optimal Degradation Conditions: The degradation was carried out under optimal conditions of 100 mg/L initial 3-methylindole concentration, a temperature of 30°C, a pH of 8.0, and shaking at 160 rpm for 48 hours.

-

Metabolite Identification: The degradation products were identified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The available scientific evidence strongly indicates that this compound is a highly unstable and transient intermediate in the metabolism of 3-methylindole. Its inherent instability prevents its accumulation and direct detection in biological and environmental systems. The identification of downstream metabolites, particularly 3-hydroxy-3-methyloxindole, provides a solid basis for proposing a rapid degradation pathway involving tautomerization and oxidation.

For researchers and professionals in drug development, understanding the transient nature of such intermediates is crucial. While this compound itself is unlikely to be a viable drug target due to its instability, its formation and subsequent reactions are critical to the overall metabolic profile and potential toxicity of 3-methylindole and related compounds. Future research in this area should focus on advanced analytical techniques for the detection of short-lived intermediates to further elucidate the precise mechanisms of 3-methylindole metabolism.

References

The Biological Activity of 3-Methyl-3H-indol-3-ol: A Technical Guide on a Novel Indole Scaffold

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Methyl-3H-indol-3-ol. Direct research on this specific indole derivative is not presently available in peer-reviewed literature. Therefore, this document extrapolates its potential biological profile by examining its structural analog and metabolic precursor, 3-hydroxy-3-methyloxindole, and the broader class of indole-containing compounds. This guide covers the metabolic pathways, potential therapeutic applications, and detailed experimental protocols relevant to the study of this and related molecules.

Introduction: The Enigmatic Nature of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3][4] this compound, a specific derivative, remains a largely uncharacterized molecule within this vast family. Its structure suggests it may exist as a transient intermediate or a tautomer of the more stable 3-hydroxy-3-methyloxindole.[5][6] This guide will, therefore, focus on the known biological activities of its close relatives to build a predictive profile for this compound.

Metabolic Pathway and Formation

This compound is plausibly an intermediate in the metabolism of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the digestive tract.[3][7] The primary metabolic activation of 3-methylindole is mediated by cytochrome P450 (CYP) monooxygenases in the liver and lungs.[2][5][8] The metabolic process can lead to the formation of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole.[6][8] It is hypothesized that this compound could be a transient precursor in this oxidative pathway.

The metabolic conversion of 3-methylindole involves several potential routes, including dehydrogenation to the reactive intermediate 3-methyleneindolenine and oxidation to indole-3-carbinol and 3-methyloxindole.[2][5] The formation of 3-hydroxy-3-methyloxindole represents a significant detoxification pathway in some species.[6][8]

Potential Biological Activities

Based on the activities of structurally similar indole derivatives, this compound could exhibit a range of biological effects.

Anticancer Activity

Oxindole and 3-hydroxyoxindole scaffolds are prevalent in molecules with demonstrated anticancer properties.[9][10] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain 3-arylidene-N-hydroxyoxindoles show potent antiproliferative activity against ovarian carcinoma cells in a p53-dependent manner.[1] Spiro-oxindole derivatives have also shown efficacy against breast cancer cell lines while exhibiting low toxicity to normal cells.[11]

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 6 (N-benzyl spiro-oxindole) | MCF-7 (Breast) | IC50 | 3.55 ± 0.49 µM | [11] |

| Compound 6 (N-benzyl spiro-oxindole) | MDA-MB-231 (Breast) | IC50 | 4.40 ± 0.468 µM | [11] |

| Compound 43 (Indole derivative with pyridinium) | Xanthomonas oryzae pv. oryzae | EC50 | 1.0 µg/mL | [12] |

| Compound 43 (Indole derivative with pyridinium) | Xanthomonas oryzae pv. oryzicola | EC50 | 1.9 µg/mL | [12] |

Antimicrobial Activity

Indole derivatives are known to possess broad-spectrum antimicrobial activities against bacteria and fungi, including drug-resistant strains.[4][6][13][14] For example, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant efficacy against Staphylococcus aureus, MRSA, and Candida species.[13]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Activity Metric | Value Range (µg/mL) | Reference |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC | 3.125 - 50 | [13] |

| Indole-thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC | 3.125 - 50 | [13] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of indole derivatives, which could be adapted for the study of this compound.

General Synthesis of 3-Substituted 3-Hydroxyoxindoles

A common method for the synthesis of 3-substituted 3-hydroxyoxindoles involves the reaction of an isatin derivative with an indole in the presence of a base or catalyst.

Materials:

-

Substituted isatin

-

Indole

-

Solvent (e.g., water, ethanol)

-

Catalyst (e.g., K2CO3, Triton-B)

Procedure:

-

Dissolve the isatin and indole in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 15 minutes to several hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Normal cell line (e.g., NIH/3T3) for cytotoxicity comparison

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Test compound (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., ampicillin, fluconazole)

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indole derivatives like this compound.

Conclusion

While this compound remains an uncharacterized molecule, its structural relationship to the known metabolite 3-hydroxy-3-methyloxindole and the broader family of biologically active indoles suggests a rich potential for pharmacological activity. This guide provides a foundational framework for initiating research into this novel compound, offering insights into its potential metabolic origins, plausible biological activities, and established experimental methodologies for its synthesis and evaluation. Further investigation into this compound is warranted to explore its therapeutic potential and expand the chemical space of indole-based drug candidates.

References

- 1. 3-Arylidene-N-hydroxyoxindoles: A New Class of Compounds Endowed with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 4. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol and its Tautomer, 3-Methyloxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3H-indol-3-ol and its more stable tautomer, 3-methyloxindole, are indole derivatives of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound, with a focus on its stable 3-methyloxindole form. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of indole-based compounds.

Chemical Properties and Tautomerism

This compound (CAS RN: 216101-54-1) is an indolenine derivative that exists in a tautomeric equilibrium with 3-methyloxindole (CAS RN: 1504-06-9). The oxindole form is generally considered to be the more stable of the two and is the form in which the compound is most commonly encountered and studied.[1] This guide will primarily focus on the properties and activities of 3-methyloxindole.

Table 1: Physicochemical Properties of 3-Methyloxindole [1]

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 3-methyl-1,3-dihydro-2H-indol-2-one |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 147.068413911 Da |

| Monoisotopic Mass | 147.068413911 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 178 |

Synthesis of 3-Methyloxindole

The synthesis of 3-methyloxindole can be achieved through various methods. A common approach involves the cyclization of an appropriate precursor. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of substituted oxindoles.

Experimental Protocol: Synthesis of 3-Methyloxindole

This procedure is adapted from the synthesis of 1-methyl-3-ethyloxindole and can be modified for the synthesis of 3-methyloxindole.[2]

Materials:

-

2-Nitro-alpha-methyl-cinnamic acid

-

Iron powder

-

Acetic acid

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-nitro-alpha-methyl-cinnamic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acetic acid to the solution.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reduction is complete, cool the reaction mixture and filter to remove the iron sludge.

-

Cyclization: Acidify the filtrate with concentrated hydrochloric acid and heat to reflux to induce cyclization to the oxindole.

-

After the cyclization is complete (monitored by TLC), cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-methyloxindole.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The structural characterization of 3-methyloxindole is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Methyloxindole

| Technique | Data |

| ¹H NMR | Spectral data for the related compound 3-methyl-1H-indole (in CDCl₃) shows characteristic peaks at δ 7.6 (s, 1H), 7.57 (d, 1H), 7.25 (m, 1H), 7.17 (m, 1H), 7.12 (m, 1H), 6.85 (s, 1H), and 2.31 (s, 3H) ppm.[3] Detailed assigned spectra for 3-methyloxindole are not readily available in the searched literature. |

| ¹³C NMR | For the related 3-methyl-1H-indole, characteristic peaks appear at δ 136.4, 128.4, 122.0, 121.8, 119.3, 119.0, 111.8, 111.1, and 9.8 ppm.[4] A ¹³C NMR spectrum for 3-methyloxindole is available on PubChem, but without peak assignments.[1] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 147 (M+), 118, 91, 65.[1] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available on PubChem, showing characteristic peaks for the amide C=O and N-H stretching.[1] |

Biological Activity and Mechanism of Action

3-Methyloxindole is primarily known as a metabolite of 3-methylindole (skatole), a compound recognized for its pneumotoxicity.[5][6] The biotransformation of 3-methylindole to 3-methyloxindole is a key step in its metabolism and detoxification.

Metabolism of 3-Methylindole

The metabolism of 3-methylindole is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The conversion to 3-methyloxindole is a significant detoxification pathway. However, other metabolic routes can lead to the formation of reactive intermediates responsible for the observed toxicity.

One of the key enzymes involved is CYP2A13, which is predominantly expressed in the respiratory tract. 3-Methylindole acts as a substrate and a mechanism-based inactivator of CYP2A13.[7] The metabolism by CYP2A13 proceeds through two main pathways: dehydrogenation and epoxidation. The formation of 3-methyloxindole is a result of the epoxidation pathway.

Biological Activities of 3-Methyloxindole

While much of the research has focused on the metabolism of its precursor, 3-methyloxindole itself has been investigated for its own biological activities. It has been reported to be a versatile reactant in various chemical syntheses, including enantioselective α-amination and aldol reactions.[8] There are also reports suggesting potential, though not yet fully characterized, anticancer and antimicrobial properties.[9][10]

Quantitative data on the biological activity of 3-methyloxindole, such as IC50 values, are not extensively reported in the currently available literature. Further research is needed to fully elucidate its pharmacological profile.

Signaling Pathways and Experimental Workflows

The primary described "pathway" involving 3-methyloxindole is its formation from 3-methylindole via cytochrome P450-mediated metabolism.

Caption: Metabolic pathway of 3-methylindole.

Conclusion

This compound, existing predominantly as its stable tautomer 3-methyloxindole, is a compound of considerable scientific interest. While its role as a metabolite of the pneumotoxin 3-methylindole is well-documented, its own intrinsic biological activities are an area of ongoing investigation. This guide has provided a summary of the current knowledge regarding its synthesis, chemical properties, and biological relevance. Further research is warranted to fully explore the therapeutic potential of 3-methyloxindole and its derivatives.

References

- 1. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

- 4. 3-Methylindole(83-34-1) 13C NMR spectrum [chemicalbook.com]

- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 7. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-METHYLOXINDOLE CAS#: 1504-06-9 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3H-indol-3-ol, a fascinating and reactive intermediate, holds a unique position in the landscape of indole chemistry. Though not as extensively studied as its more stable isomer, 3-methyl-1H-indole (skatole), its history is intrinsically linked to the oxidative metabolism and photochemical reactions of skatole. This technical guide provides a comprehensive overview of the discovery, history, and synthetic approaches toward this compound. It includes a compilation of its known physicochemical properties, detailed experimental protocols for its likely synthesis, and visualizations of the key reaction pathways. This document serves as a critical resource for researchers investigating indole metabolism, reactive oxygen species, and the development of novel therapeutics targeting pathways involving this transient yet significant molecule.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. Among these, 3-methyl-1H-indole, commonly known as skatole, is notorious for its characteristic odor and its role as a pneumotoxicant in mammals. The biological activity of skatole is not inherent to the molecule itself but arises from its metabolic activation to reactive intermediates. One such pivotal, yet elusive, intermediate is this compound (also known as 3-hydroxy-3-methylindolenine).

This guide delves into the scientific journey of understanding this reactive molecule, from its theoretical conception as an oxidation product of skatole to methods for its targeted synthesis. Understanding the properties and synthesis of this compound is crucial for elucidating the mechanisms of skatole-induced toxicity and for the potential design of inhibitors or modulators of these pathways.

Discovery and History

The discovery of this compound is not marked by a single, celebrated event but rather by a gradual understanding of the oxidation pathways of 3-methyl-1H-indole (skatole). Early studies on the degradation of skatole, particularly in biological systems and through photochemical reactions, hinted at the formation of unstable, hydroxylated intermediates.

The formal identification and characterization of related oxidized metabolites, such as 3-hydroxy-3-methyloxindole, provided strong evidence for the transient existence of this compound as a precursor.[1] It is now understood that the metabolic activation of skatole by cytochrome P450 enzymes proceeds through the formation of this reactive 3-hydroxyindolenine intermediate.[1][2] This intermediate is highly electrophilic and is believed to be a key player in the covalent binding of skatole metabolites to cellular macromolecules, leading to cytotoxicity.

The direct synthesis of 3-substituted 3H-indol-3-ols was later achieved, providing a more concrete foundation for studying the chemistry of this class of compounds. A notable synthetic method involves the reaction of 2-isocyanophenyl ketones with Grignard reagents, which offers a direct route to these otherwise transient molecules.[3]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature due to its reactive nature. However, based on its structure and data from related compounds, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 216101-54-1 | [4] |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| Appearance | Expected to be an unstable solid or oil | |

| Solubility | Likely soluble in organic solvents | |

| Spectroscopic Data | Not readily available in literature |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method can be adapted from the synthesis of structurally similar 3-substituted 3H-indol-3-ols.[3] The following protocol is a representative example.

Synthesis of this compound via Grignard Reaction

Materials:

-

2-Isocyanophenyl methyl ketone

-

Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 2-isocyanophenyl methyl ketone in anhydrous diethyl ether or THF under an inert atmosphere.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: Due to the potential instability of the product, purification should be carried out rapidly, for example, by flash column chromatography on silica gel using a non-polar eluent system.

Note: this compound is expected to be unstable. All manipulations should be performed as quickly as possible, and the product should be used immediately or stored under an inert atmosphere at low temperatures.

Signaling Pathways and Experimental Workflows

The primary significance of this compound lies in its role as a reactive intermediate in the metabolic activation of skatole. This pathway is a critical area of study in toxicology and drug metabolism.

Metabolic Activation of Skatole

The diagram below illustrates the proposed pathway for the metabolic activation of 3-methyl-1H-indole (skatole) to reactive intermediates that can lead to cellular damage.

Caption: Metabolic activation of skatole to reactive intermediates.

Experimental Workflow for Studying Skatole Metabolism

The following diagram outlines a typical experimental workflow for investigating the formation and reactivity of this compound in a biological system.

References

- 1. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-substituted 3H-indol-3-ols by the reaction of 2-isocyanophenyl ketones with Grignard reagents [scite.ai]

- 4. Page loading... [guidechem.com]

mechanism of action of 3-Methyl-3H-indol-3-ol

Technical Guide: An Examination of 3-Methyl-3H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers indole derivatives and their biological activities. However, specific research on the is not widely available in the public domain. This guide, therefore, synthesizes information on structurally related compounds and proposes a theoretical framework for its potential biological activities and methods for its investigation.

Introduction to this compound

This compound, a member of the indolenine family, is a heterocyclic compound containing a nitrogen atom. Its structure is characterized by a bicyclic system, where a benzene ring is fused to a five-membered ring. The "-ol" suffix indicates the presence of a hydroxyl group. While the broader class of indole derivatives has been a focal point of extensive research in medicinal chemistry due to their wide range of biological activities, this compound itself remains a less-explored molecule.

This guide will explore its potential mechanisms of action based on its structural features and the known activities of related indole compounds.

Potential Mechanisms of Action

Given the chemical structure of this compound, several potential mechanisms of action can be hypothesized. These are largely extrapolated from the known biological activities of similar indole-containing molecules.

Interaction with Receptor Tyrosine Kinases (RTKs)

Indole derivatives are known to interact with the ATP-binding site of various receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of Receptor Tyrosine Kinase (RTK) signaling by this compound.

Modulation of Microtubule Dynamics

Certain indole derivatives have been shown to interfere with the polymerization of tubulin, a key component of microtubules. This disruption can lead to cell cycle arrest and apoptosis.

A Comprehensive Technical Guide to 3-Methyl-3H-indol-3-ol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 3-Methyl-3H-indol-3-ol and its analogs represent a unique class of compounds with emerging therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives and Analogs

The synthesis of 3H-indole derivatives, including the this compound core, can be achieved through various modern organic synthesis methodologies. A common and effective approach is the intramolecular cyclization of enamines.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3H-indole derivatives, which can be adapted for this compound.

Experimental Protocol: Iodine-Mediated Synthesis of 3H-Indoles[1]

This protocol describes a transition-metal-free method for the synthesis of various 3H-indole derivatives.

Materials:

-

Enamine substrate (e.g., (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate)

-

Elemental iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the enamine substrate (0.2 mmol) in DMF (2.0 mL) in a sealed tube, add K₂CO₃ (55.3 mg, 0.4 mmol) and I₂ (101.6 mg, 0.4 mmol).

-

Stir the reaction mixture at 100 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3H-indole derivative.

Biological Activities of Indole Derivatives

Derivatives of the indole core exhibit a remarkable range of biological activities, including antifungal, antiproliferative, and enzyme inhibitory properties.

Antifungal Activity

Certain 3-indolyl-3-hydroxy oxindole derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi.[1]

Table 1: Antifungal Activity (EC₅₀ in mg/L) of 3-Indolyl-3-Hydroxy Oxindole Derivatives [1]

| Compound | R. solani | P. oryzae | B. cinerea | B. maydis |

| 3h | - | - | 12.05 | - |

| 3u | 3.44 | - | 11.89 | - |

| 3v | - | 14.72 | - | - |

| 3w | - | 15.69 | - | - |

| CA (Control) | 7.38 | 25.30 | 21.36 | - |

| PCA (Control) | 11.62 | 64.53 | 14.75 | - |

Note: "-" indicates data not reported.

Antiproliferative Activity

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines.[2]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in μM) of Indole Derivatives [2]

| Compound | HeLa | MCF-7 | HT-29 |

| 7d | 0.52 | 0.34 | 0.86 |

Mechanistic studies suggest that compounds like 7d can induce apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization.[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of indole derivatives stem from their ability to interact with various cellular targets and signaling pathways. For instance, the antiproliferative activity of some indole compounds is linked to the inhibition of tubulin polymerization, a critical process in cell division.

Tubulin Polymerization Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for tubulin polymerization inhibitors.

Conclusion

This compound derivatives and their analogs represent a promising area of research for the development of new therapeutic agents. Their versatile synthesis and wide range of biological activities, particularly in the realms of antifungal and anticancer applications, make them attractive candidates for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research and drug discovery efforts in this exciting field.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-3H-indol-3-ol as a Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3H-indol-3-ol and its reactive tautomer, 3-hydroxy-3-methylindolenine, are metabolites of 3-methylindole (3MI), a compound known for its pneumotoxicity. The biological activity of 3MI is not inherent to the molecule itself but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive electrophilic intermediates. This bioactivation process, leading to the covalent modification of cellular macromolecules, forms the basis of its application as a chemical probe.

This document provides detailed application notes and protocols for utilizing 3-methylindole as a precursor to its reactive metabolites, including this compound, to probe the activity of xenobiotic-metabolizing enzymes, particularly cytochrome P450s. The protocols focus on in vitro methods for assessing enzyme activity through the detection of trapped reactive intermediates or protein adducts.

Principle of Application

The central principle for using 3-methylindole and its metabolites as a chemical probe lies in its P450-dependent conversion to reactive species that can covalently bind to proteins. The primary reactive intermediate is 3-methyleneindolenine, formed through dehydrogenation of the methyl group of 3MI. Another pathway involves the formation of a 2,3-epoxide, which can rearrange to 3-hydroxy-3-methylindolenine (the tautomer of this compound), a reactive imine. These electrophilic intermediates readily react with nucleophilic residues on proteins, such as cysteine, leading to the formation of stable covalent adducts.

By incubating 3-methylindole with a biological system containing active P450 enzymes (e.g., liver or lung microsomes) and subsequently detecting the formation of trapped intermediates or protein adducts, one can infer the metabolic activity of these enzymes. This approach is valuable for:

-

Screening for the activity of specific P450 isoforms.

-

Investigating the inhibition or induction of P450 enzymes by other compounds.

-

Identifying potential protein targets of 3MI's reactive metabolites.

Data Presentation

Table 1: Cytochrome P450 Isoforms Involved in 3-Methylindole (3MI) Metabolism

| P450 Isoform | Major Metabolic Pathway(s) | Key Reactive Intermediate(s) | Reference |

| Human CYP2F1 | Dehydrogenation | 3-Methyleneindolenine | [1][2] |

| Human CYP2A6 | Dehydrogenation | 3-Methyleneindolenine | [1] |

| Human CYP1A2 | Epoxidation, Hydroxylation, Dehydrogenation | 3-Methyloxindole, Indole-3-carbinol, 3-Methyleneindolenine | [1][2] |

| Human CYP2E1 | Dehydrogenation | 2-(glutathione-S-yl)-3-methylindole | [3] |

| Porcine CYP2A6 | Not specified | Not specified | |

| Porcine CYP2E1 | Not specified | Not specified |

Table 2: Formation Rates of 3-Methyleneindolenine by Various P450s

| P450 Enzyme | Rate of 3-Methyleneindolenine Formation (pmol/mg protein/hr) |

| Human CYP2A6 | 50.9 ± 8.9 |

| Human CYP2F1 | 205.7 ± 12.5 |

| Mouse CYP1a-2 | ~288 (1.4-fold > Human CYP2F1) |

| Rabbit CYP4B1 | ~391 (1.9-fold > Human CYP2F1) |

| Data from incubations of radiolabeled 3MI with vaccinia-expressed P450 enzymes. The reactive intermediate was detected as its mercapturate adduct with N-acetylcysteine.[1] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of 3-Methylindole and Trapping of Reactive Intermediates

This protocol describes the in vitro incubation of 3-methylindole with liver microsomes to assess the formation of its reactive metabolites by trapping them with a nucleophile (N-acetylcysteine or glutathione).

Materials:

-

3-Methylindole (3MI)

-

Liver microsomes (e.g., human, rat, porcine)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

N-acetylcysteine (NAC) or Glutathione (GSH)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Liver microsomes (final concentration 0.5-1 mg/mL)

-

NAC or GSH (final concentration 1-5 mM)

-

3-Methylindole (dissolved in a minimal amount of DMSO or methanol, final concentration 10-100 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the sample for the presence of the NAC or GSH adducts of the 3MI reactive intermediates. The expected mass of the adducts will be the mass of the reactive intermediate plus the mass of NAC or GSH. Use appropriate mass transitions for detection.

-

Protocol 2: In Vitro Covalent Binding Assay of Radiolabeled 3-Methylindole to Microsomal Proteins

This protocol quantifies the extent of covalent binding of 3MI metabolites to microsomal proteins using a radiolabeled form of 3MI.

Materials:

-

Radiolabeled 3-Methylindole (e.g., [¹⁴C]-3MI or [³H]-3MI)

-

Liver microsomes

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation:

-

Perform the incubation as described in Protocol 1, but using radiolabeled 3MI and omitting the trapping agent (NAC or GSH).

-

-

Protein Precipitation and Washing:

-

After incubation, precipitate the proteins by adding an excess of cold methanol.

-

Pellet the protein by centrifugation.

-

Wash the protein pellet multiple times with methanol to remove unbound radiolabeled 3MI and its non-covalently bound metabolites. A common washing procedure is 3-4 washes with 80% methanol.

-

-

Quantification of Covalent Binding:

-

After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1 N NaOH or a commercial protein solubilizer).

-

Determine the protein concentration of the solubilized sample using a standard protein assay (e.g., BCA assay).

-

Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of covalently bound 3MI per mg of microsomal protein (e.g., in pmol/mg protein).

-

Visualizations

Signaling Pathway Diagram

Caption: Metabolic activation pathways of 3-methylindole (3MI).

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of 3MI metabolism.

References

- 1. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Methyl-3H-indol-3-ol as a Versatile Intermediate for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Among the various indole derivatives, 3-substituted indoles are of particular interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] 3-Methyl-3H-indol-3-ol, a reactive indolenine intermediate, holds significant potential as a versatile building block in the synthesis of novel drug candidates. Its transient nature makes it an ideal precursor for the introduction of diverse functionalities at the C3 position of the indole ring. These application notes provide an overview of the potential synthesis, reactivity, and applications of this compound in drug discovery, along with proposed experimental protocols.

Data Presentation

The following tables summarize quantitative data for the synthesis of related 3-substituted indole derivatives and their biological activities, providing a reference for the potential efficacy of compounds derived from this compound.

Table 1: Synthesis of 3-Substituted Indole Derivatives

| Compound | Starting Materials | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| --INVALID-LINK--methanone | 1-(4-benzoylphenyl)propan-1-one, Phenylhydrazine | Boron trifluoride etherate | Acetic acid | High | [5] |

| 2,3,3,5-Tetramethylindolenine | p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone | Glacial acetic acid | Glacial acetic acid | Not specified | [6] |

| 3-Substituted indoles | Indole, Benzaldehyde, N-methylaniline | Yb(OTf)₃-SiO₂ | Dichloromethane | 70-95 | [7] |

| 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | 3-(2-Nitrovinyl)-1H-indoles, Phenols | Polyphosphoric acid | Not specified | Low to Moderate | [8][9] |

Table 2: Biological Activities of Indole Derivatives

| Compound Class | Target | Biological Activity | IC₅₀ Values | Reference |

| Novel 3-methyl indole-based analogs | HIF-1α | Anticancer (Pancreatic cancer) | 73.63 μM (for compound 41) | |

| Indole-thiazolidinedione-triazole hybrids | Various cancer cell lines | Anticancer | 3.18 - 8.03 μM | [1] |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin polymerization | Anticancer (HeLa, MCF-7, HT-29) | 0.34 - 0.86 μM (for compound 7d) | [10] |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC ≤ 0.25 µg/mL | |

| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives | MDM2-p53 interaction | Anticancer | Not specified |

Experimental Protocols

The following are proposed protocols for the in situ generation and subsequent reaction of this compound, based on established methodologies for related indole derivatives.

Protocol 1: Proposed In Situ Generation of this compound via Oxidation of 3-Methylindole

This protocol describes a potential method for generating this compound in situ, which can then be reacted with a nucleophile.

Materials:

-

3-Methylindole

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Nucleophile (e.g., another indole, phenol, or thiol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methylindole (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate 3-bromo-3-methyl-3H-indole is expected.

-

Add the desired nucleophile (1.2 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution (20 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-3-methylindole derivative.

Protocol 2: Proposed Synthesis of a 3,3'-bis(indolyl)methane Derivative via Trapping of In Situ Generated this compound

This protocol outlines a potential one-pot synthesis of a bis(indolyl)methane derivative, a common structural motif in bioactive compounds.

Materials:

-

3-Methylindole

-

Indole

-

An appropriate oxidizing agent (e.g., dimethyldioxirane solution in acetone)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-methylindole (1.0 mmol) in anhydrous diethyl ether (15 mL) at -78 °C (dry ice/acetone bath), add a pre-cooled solution of dimethyldioxirane in acetone (1.2 mmol).

-

Stir the mixture at -78 °C for 1 hour to facilitate the formation of the this compound intermediate.

-

Add a solution of indole (1.5 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture at -78 °C.

-

Slowly warm the reaction to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-methyl-3,3'-bis(indolyl)methane derivative.

Mandatory Visualization

The following diagrams illustrate the proposed generation of the this compound intermediate and its subsequent reaction pathways.

Caption: Proposed workflow for the generation and reaction of this compound.

Caption: Logical relationship in a synthetic route utilizing the intermediate.

Disclaimer: The experimental protocols provided are proposed based on existing literature for similar compounds and have not been experimentally validated for this compound. Researchers should exercise caution and perform appropriate small-scale trials and safety assessments before implementation.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Studying the Reactions of 3-Methyl-3H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactivity of 3-Methyl-3H-indol-3-ol, a key intermediate in indole chemistry. The protocols outlined below are designed to be adaptable for various research applications, from mechanistic studies to the synthesis of novel therapeutic agents.

Introduction

This compound, a member of the 3-hydroxyindolenine family, is a reactive intermediate that plays a crucial role in the functionalization of the indole nucleus. Its transient nature makes it a challenging yet valuable subject of study. Understanding its formation and subsequent reactions is pivotal for the development of new synthetic methodologies and the synthesis of complex indole-containing molecules with potential biological activity. These notes provide detailed protocols for the in situ generation of this compound and its subsequent reactions with various nucleophiles, as well as methods for its characterization.

Synthesis of this compound Precursors

The direct isolation of this compound is often challenging due to its instability. Therefore, it is typically generated in situ from stable precursors. A common method for generating related 3-hydroxyindolenines is through the oxidation of the corresponding indole or via the Fischer indole synthesis.[1][2]

Protocol 2.1: Synthesis of 2,3,3-Trimethyl-3H-indole (a Precursor) via Fischer Indole Synthesis[1]

This protocol describes the synthesis of a stable 3H-indole precursor which can be subsequently oxidized to generate the target 3-hydroxyindolenine.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g).

-

Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M NaOH solution.

-

Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2,3,3,5-tetramethyl-3H-indole.

In Situ Generation and Reactions of this compound

This compound can be generated in situ and trapped with various nucleophiles. This approach allows for the study of its reactivity and the synthesis of diverse 3-substituted indole derivatives.

Protocol 3.1: Reaction with Nucleophiles (e.g., Indole) in an Acid-Catalyzed Reaction

This protocol details the acid-catalyzed generation of an electrophilic intermediate from a 3-hydroxyindolenine precursor and its subsequent reaction with a nucleophile. This is analogous to the synthesis of trisindolines from isatins.[3]

Materials:

-

This compound precursor (e.g., synthesized as in Protocol 2.1 and subsequently oxidized, or a related 3-hydroxyoxindole)

-

Indole (or other nucleophile)

-

Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)[4]

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolve the this compound precursor (1 mmol) and indole (1.2 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Add the Lewis acid catalyst (e.g., 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The characterization of this compound and its reaction products relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Can be used to identify the characteristic protons of the indole ring system and the newly introduced substituents. For 3-hydroxyindolenines, the presence of a hydroxyl proton signal is a key indicator, though it may be broad or exchangeable.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The C3 carbon bearing the hydroxyl group in the reactant and the newly formed C-C or C-heteroatom bond in the product will show characteristic shifts.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the synthesized compounds, confirming their identity.

Infrared (IR) Spectroscopy

-

IR spectroscopy can be used to identify key functional groups. For this compound, a characteristic O-H stretching band would be expected. The disappearance of this band and the appearance of new bands corresponding to the functional groups of the product can be monitored.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a precursor and a reaction of a 3-hydroxyindolenine analogue, based on literature reports for similar compounds.[1][5]

Table 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole (Precursor) [1]

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | p-Tolylhydrazine HCl | Isopropyl methyl ketone | - | Acetic Acid | 2.25 | High |

Table 2: Lewis Acid-Catalyzed Reaction of a 3-Hydroxyoxindole with Anisole [4]

| Entry | Lewis Acid (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 1 | 25 | 95 |

| 2 | In(OTf)₃ (10) | CH₂Cl₂ | 2 | 25 | 92 |

| 3 | Zn(OTf)₂ (10) | CH₂Cl₂ | 4 | 25 | 85 |

| 4 | FeCl₃ (10) | CH₂Cl₂ | 6 | 25 | 70 |

Visualizations

Experimental Workflow for Synthesis and Reaction

Caption: General workflow for the synthesis of a 3H-indole precursor and its subsequent in situ conversion to this compound for reaction with a nucleophile.

Proposed Reaction Pathway

Caption: Proposed acid-catalyzed reaction pathway of this compound with a nucleophile, proceeding through an indoleninium carbocation intermediate.

References

- 1. scispace.com [scispace.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Methyl-3H-indol-3-ol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3H-indol-3-ol, a hydroxylated derivative of 3-methylindole (skatole), is a potential intermediate in the metabolic transformation of tryptophan. Given the biological significance of various indole derivatives in health and disease, accurate quantification of this and related metabolites in biological matrices is crucial for understanding their physiological and pathological roles. Due to its likely reactive and unstable nature, this compound is anticipated to be a transient species, making its detection and quantification challenging. This document provides a detailed, albeit putative, protocol for the quantification of this compound in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar indole metabolites.

Metabolic Pathway of 3-Methylindole

3-Methylindole is metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway can lead to the formation of various oxidized products. This compound is likely a reactive intermediate in this pathway, existing in tautomeric equilibrium with 3-hydroxy-3-methylindolenine.

Figure 1: Proposed metabolic pathway of 3-methylindole.

Experimental Protocols

The following is a proposed LC-MS/MS method for the quantification of this compound in human plasma. Note: This protocol is a template and requires optimization and validation for the specific analyte and biological matrix.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Suggested)

| Parameter | Suggested Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions (Theoretical - Requires Optimization)

| Parameter | Suggested Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound (to be determined) |

| Product Ions (Q3) | Two to three characteristic fragment ions (to be determined) |

| Collision Energy | To be optimized for each transition |

| Source Temperature | ~350°C |

| Desolvation Gas Flow | ~800 L/hr |

Note: The precursor and product ions for this compound need to be determined by direct infusion of a synthesized standard into the mass spectrometer.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Figure 2: General experimental workflow.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table is a template for reporting the validation parameters of the analytical method.

| Parameter | Result | Units |

| Linearity Range | ng/mL | |

| Correlation Coefficient (r²) | ||

| Limit of Detection (LOD) | ng/mL | |

| Limit of Quantification (LOQ) | ng/mL | |

| Intra-day Precision (%RSD) | % | |

| Inter-day Precision (%RSD) | % | |

| Accuracy (% Recovery) | % | |

| Matrix Effect | % | |

| Stability |

Signaling Pathways of Related Indole Derivatives

While the direct signaling pathways of this compound are not yet elucidated, other indole derivatives, such as Indole-3-carbinol (I3C), have been shown to modulate key cellular signaling pathways implicated in cancer. The following diagram illustrates the known signaling cascade affected by I3C as an example.

Disclaimer: The following diagram is for illustrative purposes only and does not represent the signaling pathway of this compound.

Figure 3: Signaling pathway of Indole-3-Carbinol.

Conclusion

The quantification of this compound in biological samples presents a significant analytical challenge due to its likely instability. The proposed LC-MS/MS method provides a robust starting point for developing a validated assay. Further research is necessary to synthesize an analytical standard, optimize the instrumental parameters, and fully validate the method according to regulatory guidelines. The successful development of such a method will be invaluable for elucidating the role of this and other reactive indole metabolites in biological systems.

Application Notes and Protocols for 3-Methyl-3H-indol-3-ol

Disclaimer: No specific safety data sheet (SDS) or detailed toxicological information for 3-Methyl-3H-indol-3-ol was found in the public domain at the time of this writing. The following application notes and protocols are based on the safety information for structurally related indole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and should treat it as a potentially hazardous substance. The information provided here is for guidance only and should not be considered a substitute for a formal safety assessment.

Introduction

Hazard Identification and Classification

Based on the hazard profiles of related indole compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Pictograms (Assumed):

-

GHS07: Exclamation Mark (for skin/eye irritation, acute toxicity)

-

GHS08: Health Hazard (if suspected of long-term effects, though no data is available)

Signal Word (Assumed): Warning

Hazard Statements (Assumed):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Assumed):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Data Summary

No specific quantitative data such as occupational exposure limits (OEL), LD50, or LC50 for this compound were found. The following table summarizes general physical and chemical properties of a related compound, 3-Methylindole (Skatole), for reference.

| Property | Value (for 3-Methylindole) | Reference |

| Molecular Formula | C9H9N | [5] |

| Molecular Weight | 131.17 g/mol | [5] |

| Appearance | White to brownish solid | |

| Melting Point | 95-98 °C | [6] |

| Boiling Point | 265-266 °C @ 755 mmHg | [6] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides, Strong reducing agents. | [6] |

Experimental Protocols

-

Risk Assessment: Before any work begins, a designated competent person must conduct a risk assessment for the planned experiment involving this compound.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat. For larger quantities or procedures with a higher risk of splashing, consider an apron or chemical-resistant suit.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If the risk assessment indicates a potential for inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Handling:

-

Location: Store in a cool, dry, and well-ventilated area.[1][2][4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[2][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

-

Immediate Actions:

-

Personal Protection: Wear appropriate PPE as described in section 4.1.

-

Containment and Clean-up:

-